
2-oxopyrrolidine-3-carboxylic acid
Overview
Description
2-Oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a five-membered pyrrolidine ring with a ketone group at position 2 and a carboxylic acid substituent at position 3. Its structural framework makes it a versatile intermediate in organic synthesis and pharmaceutical research. Derivatives of this compound are often explored for biological activities, including antioxidative and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxopyrrolidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-methylenesuccinic acid with amines. This reaction typically requires heating without a solvent or refluxing in ethanol with a catalytic amount of acetic acid . Another method involves the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactam ring to a more saturated form.
Substitution: Substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated lactam derivatives.
Substitution: Introduction of halogen or other functional groups.
Scientific Research Applications
Pharmaceutical Development
2-Oxopyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance biological activity, making it a candidate for further investigation in drug development.
Key Findings:
- Neurological Disorders: The compound has shown promise in enhancing drug efficacy and specificity for conditions such as Alzheimer’s disease and Parkinson’s disease .
- Cytotoxicity Studies: Various derivatives of this compound have been synthesized and tested against cancer cell lines, revealing significant anticancer activity, particularly against A549 human lung cancer cells .
Biochemical Research
In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. This research provides insights into biological pathways and potential therapeutic targets.
Case Study:
- A study demonstrated that derivatives of this compound exhibited enzyme inhibition effects that could be leveraged for developing treatments against microbial resistance .
Material Science
The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings. These materials exhibit enhanced durability and performance.
Applications:
- Polymers: The compound is used to improve the mechanical properties and thermal stability of polymeric materials.
- Coatings: It contributes to the formulation of coatings that are resistant to environmental degradation .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, leading to the development of more effective pesticides and herbicides that are environmentally friendly.
Research Insights:
- Studies indicate that this compound can enhance the efficacy of agrochemical formulations while reducing toxicity to non-target organisms .
Analytical Chemistry
The compound is also applied in analytical chemistry for detecting and quantifying other compounds, thereby improving accuracy in various testing protocols.
Analytical Methods:
- Utilized in chromatography and mass spectrometry techniques for precise analysis of complex mixtures .
Data Table: Applications Overview
Application Area | Specific Uses | Key Findings/Notes |
---|---|---|
Pharmaceutical Development | Drug synthesis for neurological disorders | Enhances drug efficacy; significant anticancer activity |
Biochemical Research | Enzyme inhibition studies | Insights into microbial resistance |
Material Science | Development of polymers and coatings | Improved mechanical properties |
Agricultural Chemistry | Formulation of pesticides and herbicides | Environmentally safer alternatives |
Analytical Chemistry | Detection and quantification methods | Enhanced accuracy in testing protocols |
Mechanism of Action
The mechanism of action of 2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s lactam ring can interact with various enzymes and receptors, influencing their activity. For example, it has been shown to act as an inverse agonist of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
Key structural variations among analogs include the position of the oxo group (2-oxo vs. 5-oxo), substituent locations on the pyrrolidine ring, and the presence of aromatic or aliphatic side chains.
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
- Oxo Position: The oxo group at position 2 (as in the target compound) vs.
- Substituent Effects : Aromatic substituents, such as fluorophenyl or chlorophenyl groups, enhance lipophilicity and may improve membrane permeability in drug candidates . The 4-chlorophenyl derivative in exhibits a high melting point (191°C), suggesting strong crystalline packing due to polar interactions .
- Ester Derivatives : Ethyl 2-oxopyrrolidine-3-carboxylate () demonstrates the utility of esterification to modulate solubility and bioavailability, a common strategy in prodrug design .
Biological Activity
2-Oxopyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a carboxylic acid functional group. Its structural features allow it to interact with various biological targets, making it a valuable scaffold in drug design.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant pathogens. For instance, research indicated that certain derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, compounds derived from this scaffold were found to be more effective than traditional antibiotics like ampicillin against resistant strains .
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
5-Fluorobenzimidazole derivative | S. aureus | 4 |
Hydrazone derivative | C. auris | 16 |
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | E. faecalis | 8 |
2. Anticancer Activity
The anticancer potential of this compound has been explored using various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on A549 human lung adenocarcinoma cells, showing structure-dependent activity. For example, one study reported that a specific derivative had an IC50 value significantly lower than that of cisplatin, a standard chemotherapy agent .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-Fluorobenzimidazole derivative | A549 | 15 |
Hydrazone derivative | A549 | 25 |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.
- Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Anti-inflammatory Mechanism : The compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives against resistant strains of bacteria. The results highlighted that modifications to the pyrrolidine ring significantly enhanced antibacterial activity, particularly against vancomycin-resistant S. aureus strains .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of a series of 5-oxopyrrolidine derivatives. The study utilized an MTT assay to assess cell viability post-treatment in A549 cells, revealing that some compounds induced significant cytotoxicity compared to control groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-oxopyrrolidine-3-carboxylic acid derivatives, and how do reaction conditions influence yields?
- Methodological Answer : Derivatives like methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via diastereoselective methods. For example, a [3+2]-cycloaddition between methyl acrylate and imino esters, catalyzed by chiral ligands, yields stereochemically controlled products. Optimizing solvent polarity (e.g., dichloromethane vs. toluene) and temperature (0–25°C) significantly affects diastereomeric ratios and yields . Copper or palladium catalysts (e.g., in heterocyclic condensations) can alter reaction pathways, with DMF or toluene as solvents improving cyclization efficiency .
Q. How can the structural configuration of this compound derivatives be validated experimentally?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination. For instance, dihedral angles between the pyrrolidine ring and substituents (e.g., aryl groups) confirm stereochemistry. Complementary techniques include H/C NMR to assess coupling constants and NOE effects for spatial arrangement .
Q. What biological activities are associated with this compound scaffolds, and how are these evaluated?
- Methodological Answer : These scaffolds are explored for antimicrobial and enzyme inhibition (e.g., kinase targets). In vitro assays involve MIC (Minimum Inhibitory Concentration) testing against bacterial strains or fluorometric kinase activity assays. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites, guided by crystallographic data of target proteins .
Advanced Research Questions
Q. How can diastereoselective synthesis of this compound derivatives be optimized for enantiomeric purity?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) enhance enantioselectivity. For example, L-proline-catalyzed aldol reactions yield >90% ee. Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) ensures purity, with recrystallization in hexane/ethyl acetate mixtures resolving racemic mixtures .
Q. What computational strategies are employed to predict the reactivity of this compound derivatives in drug design?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for cyclization or nucleophilic attacks. QSAR (Quantitative Structure-Activity Relationship) analysis links electronic parameters (e.g., Hammett σ constants of substituents) to bioactivity. Molecular dynamics simulations (AMBER or GROMACS) assess stability in protein binding pockets over 100-ns trajectories .
Q. How can contradictory data on catalytic efficiency in derivative synthesis be resolved?
- Methodological Answer : Systematic DoE (Design of Experiments) evaluates variables (catalyst loading, solvent, temperature). For example, ANOVA analysis of Pd-catalyzed vs. Cu-mediated reactions identifies solvent polarity (ε > 30) as critical for Pd efficiency. Reproducibility is confirmed via interlaboratory validation using standardized protocols (e.g., USP guidelines) .
Q. What strategies mitigate impurities in large-scale synthesis of this compound intermediates?
- Methodological Answer : Column chromatography (silica gel, eluent: CHCl/MeOH gradients) removes by-products like uncyclized precursors. Process analytical technology (PAT), such as in situ FTIR, monitors reaction progress. Recrystallization in ethanol/water (7:3 v/v) achieves >99% purity, verified by LC-MS (ESI+) .
Properties
IUPAC Name |
2-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQCENXKIPSQSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96905-67-8 | |
Record name | 2-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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